molecular formula C16H22N2O4 B2807225 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2172563-13-0

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid

Cat. No.: B2807225
CAS No.: 2172563-13-0
M. Wt: 306.362
InChI Key: MXIYQYHVNMAYFF-UHFFFAOYSA-N
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Description

6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid is an organic compound featuring a cyclobutyl group and a pyridine ring. This compound showcases potential utility in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis generally involves multi-step organic reactions starting from basic precursors like pyridine and cyclobutyl derivatives. The process might include alkylation, carbonylation, and protection-deprotection steps. The tert-butoxycarbonyl (Boc) group is typically introduced as a protecting group for the amino functionality.

Industrial Production Methods: : Scaling up for industrial production would entail optimizing reaction conditions for yield and purity, often requiring specific catalysts or reagents. Techniques such as continuous flow synthesis might be employed for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is amenable to various types of chemical reactions, including:

  • Oxidation: : Can be oxidized at certain positions to introduce additional functional groups.

  • Reduction: : Reduction reactions may be employed to modify the carboxylic acid or other functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly on the pyridine ring or cyclobutyl moiety.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are frequently used.

  • Substitution: : Conditions such as acidic or basic media might be employed, with reagents like halogenated compounds or nucleophiles.

Major Products Formed: : The specific products depend on the starting materials and conditions but could include modified pyridine derivatives or altered cyclobutyl compounds.

Scientific Research Applications

This compound finds applications across various scientific disciplines, including:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry for constructing more complex molecules.

  • Biology: : Potential use as a biochemical probe to study molecular interactions and pathways.

  • Medicine: : Investigated for pharmaceutical applications due to its structural motifs common in drug design.

  • Industry: : May serve as a precursor for specialized chemicals or materials.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to other pyridine and cyclobutyl derivatives, this compound stands out due to its unique combination of the cyclobutyl group and the tert-butoxycarbonyl-protected amino group.

List of Similar Compounds

  • 6-(Cyclobutyl)pyridine-3-carboxylic acid: : Lacks the Boc-protected amino group.

  • N-Boc-3-aminopyridine: : Features the Boc group but without the cyclobutyl ring.

The distinct structure of 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid allows for specific and varied applications, marking its relevance in modern scientific research.

Properties

IUPAC Name

6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYQYHVNMAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172563-13-0
Record name 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid
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